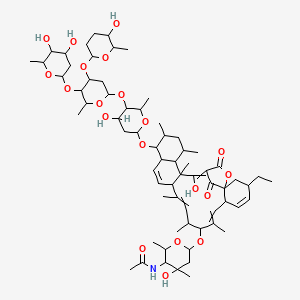

Saccharocarcin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H101NO20 |

|---|---|

Molecular Weight |

1240.5 g/mol |

IUPAC Name |

N-[6-[[17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |

InChI |

InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69) |

InChI Key |

WBJMUCNBAGLXQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Saccharocarcin A from Saccharothrix aerocolonigenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharocarcin A, a member of the spirotetronate macrolide family of antibiotics, is a natural product with notable antibacterial activity. This technical guide provides a comprehensive overview of the discovery, isolation, and biological properties of this compound, produced by the actinomycete Saccharothrix aerocolonigenes. The document details the fermentation process for cultivating the producing organism, the extraction and purification protocols for isolating the compound, and a summary of its biological activity. Furthermore, this guide presents this information in a structured format, including quantitative data in tables and visual representations of experimental workflows and biological pathways, to facilitate understanding and further research by professionals in the field of drug discovery and development.

Introduction

The emergence of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Actinomycetes, particularly species of the genus Saccharothrix, are a rich source of structurally diverse and biologically active secondary metabolites. This compound is a spirotetronate macrolide antibiotic isolated from Saccharothrix aerocolonigenes subsp. antibiotica. This class of compounds is characterized by a unique spiro-linked tetronic acid moiety within a macrocyclic lactone ring, a structural feature often associated with potent biological activities, including antibacterial and antitumor effects. This guide provides a detailed technical overview of the processes involved in the discovery and isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery of this compound

This compound was discovered as part of a screening program for novel antibiotics. The producing organism, a nocardioform actinomycete designated as strain SCC 1886, was isolated from a soil sample collected in Ohio.[1][2] Based on its morphological and chemical characteristics, the strain was identified as Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] This subspecies is characterized by the formation of fragmenting substrate mycelia and aerial mycelia that coalesce. Its whole-cell hydrolysates contain meso-diaminopimelic acid, galactose, and rhamnose.[1] Fermentation of this strain yielded a family of six novel macrocyclic lactones, collectively named saccharocarcins, with this compound being a prominent member.

Fermentation of Saccharothrix aerocolonigenes

The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886. While the original literature describes the fermentation medium as "starch rich," specific details on the medium composition and fermentation parameters are not extensively published. However, a general protocol for the cultivation of Saccharothrix species for antibiotic production can be outlined.

Media Composition

A representative starch-rich medium for the cultivation of Saccharothrix species is detailed in Table 1.

Table 1: Representative Fermentation Medium for Saccharothrix aerocolonigenes

| Component | Concentration (g/L) |

|---|---|

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL |

| pH | 7.0-7.2 |

Note: The trace elements solution may contain compounds such as FeSO₄·7H₂O, MnCl₂·4H₂O, and ZnSO₄·7H₂O.

Experimental Protocol for Fermentation

The fermentation process for this compound production involves several key steps, from inoculum preparation to large-scale fermentation and monitoring.

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable seed medium with a lyophilized culture or a spore suspension of Saccharothrix aerocolonigenes. The seed culture is incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm) to obtain a dense and active mycelial suspension.

-

Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out in a fermenter under controlled conditions.

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintained between 6.8 and 7.4.

-

Aeration: 1.0-1.5 volumes of air per volume of medium per minute (vvm).

-

Agitation: 200-400 rpm, depending on the fermenter geometry.

-

-

Monitoring and Harvest: The production of this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC). Peak production of saccharocarcins has been reported to occur after approximately 95 hours of fermentation. Once the peak is reached, the fermentation broth is harvested for extraction.

Fermentation Workflow

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction followed by chromatographic separation.

Experimental Protocols

-

Extraction:

-

The harvested fermentation broth is centrifuged or filtered to separate the mycelial cake from the supernatant.

-

The mycelial cake is extracted with a polar organic solvent such as acetone or methanol.

-

The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate or butanol.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used for elution.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the initial chromatography are further purified by reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), is employed.

-

Detection: UV detection at a wavelength of around 254 nm or 280 nm is common for this class of compounds.

-

The fractions corresponding to the peaks of this compound are collected, and the solvent is evaporated to yield the pure compound.

-

-

Purification Workflow

Biological Activity and Mechanism of Action

Antibacterial Spectrum

Table 2: Representative Antibacterial Activity of Spirotetronate Antibiotics

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.08 - 5.0 |

| Bacillus cereus | 0.08 - 5.0 |

| Bacillus subtilis | 0.08 - 5.0 |

| Clostridium perfringens | ~0.63 |

| Clostridium difficile | ~0.08 |

Data for related spirotetronate compounds, not this compound specifically.

Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action of this compound is expected to be the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This binding is reversible and typically results in bacteriostatic activity, though bactericidal effects can be observed at higher concentrations.

The spirotetronate moiety may confer additional or alternative mechanisms of action. Some spirotetronates have been shown to interfere with other cellular processes, such as DNA synthesis and membrane transport. For instance, some members of this class can disrupt the bacterial cell envelope and interfere with DNA replication dynamics.

Postulated Signaling Pathway Interference

References

- 1. Spirotetronate antibiotics with anti-Clostridium activity from Actinomadura sp. 2EPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a potent bioactive macrocyclic lactone belonging to the tetronic acid class of natural products.[1] First isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica (SCC 1886), this complex molecule has garnered interest for its significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, isolation, and biological activities of this compound, tailored for professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a novel sugar-amide moiety at C-17 and a tetronic acid core.[1] Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), along with chemical degradation studies.[1]

Chemical Structure of this compound

Caption: A placeholder representation of the complex chemical structure of this compound. A detailed 2D chemical structure diagram is recommended for accurate visualization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1] |

| Molecular Weight | 1240.5 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Limited water solubility. | |

| Purity | >95% by HPLC |

Experimental Protocols

1. Fermentation and Isolation

The production of this compound is achieved through the fermentation of Saccharothrix aerocolonigenes subsp. antibiotica (SCC 1886). The following is a summary of the fermentation and isolation protocol:

Caption: A generalized workflow for the fermentation and isolation of this compound.

A detailed, step-by-step protocol would involve specific media compositions, incubation parameters, solvent ratios, and HPLC conditions as described in the primary literature.

2. Structure Elucidation

The determination of the complex structure of this compound relied on a combination of advanced spectroscopic techniques:

Caption: The analytical workflow for the structure elucidation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits pronounced activity against Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus. It is also active against Chlamydia trachomatis.

While the precise mechanism of action for this compound has not been fully elucidated, its structural relative, Tetrocarcin A, has been shown to target the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Inhibition of this pathway can lead to the arrest of cell cycle and induction of apoptosis.

Hypothesized Signaling Pathway Inhibition

Given the structural similarities, it is plausible that this compound may also exert its effects through the inhibition of the PI3K/Akt pathway.

Caption: A hypothesized mechanism of action for this compound, targeting the PI3K/Akt signaling pathway.

Further research is required to definitively confirm the molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a promising class of bioactive natural products with significant antibacterial properties. Its complex structure and potent activity make it an intriguing candidate for further investigation in the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical and biological characteristics, serving as a valuable resource for researchers and drug development professionals. Elucidation of its precise mechanism of action will be a key area for future research, potentially unlocking new avenues for antibiotic development.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharocarcin A, a member of the bioactive tetronate family of natural products, presents a compelling case for biosynthetic investigation. Produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, this macrocyclic lactone exhibits a complex architecture centered around a tetronic acid moiety. While the full biosynthetic pathway of this compound remains to be definitively elucidated, this technical guide synthesizes the current understanding of tetronate biosynthesis, providing a predictive framework for the enzymatic machinery and chemical logic underpinning its formation. This document is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of this compound's construction, offering insights into the key enzyme families, proposed biosynthetic steps, and the experimental methodologies required for their characterization. A comprehensive understanding of this pathway is paramount for future synthetic biology efforts aimed at harnessing and engineering this pathway for the production of novel therapeutic agents.

Introduction

This compound belongs to the growing class of tetronate antibiotics, characterized by a distinctive 2,4-dione-3-yl-furan-5-one core structure. These natural products are known for their diverse and potent biological activities. This compound, produced by Saccharothrix aerocolonigenes, is a macrocyclic lactone featuring this tetronic acid unit. The complexity of its structure suggests a sophisticated biosynthetic machinery, likely involving a modular polyketide synthase (PKS) and a suite of tailoring enzymes. This guide will provide an in-depth overview of the predicted biosynthetic pathway of this compound, drawing parallels with well-characterized tetronate biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the assembly of a polyketide backbone by a Type I PKS, followed by the formation of the characteristic tetronate ring, and concluding with a series of post-PKS modifications.

Polyketide Chain Assembly

The carbon skeleton of this compound is predicted to be assembled by a modular Type I polyketide synthase. These large, multifunctional enzymes operate as an assembly line, with each module responsible for the addition and modification of a specific extender unit. The number and domain organization of the PKS modules will dictate the length and initial chemical functionality of the polyketide chain.

Based on the structure of related tetronate antibiotics, the this compound PKS is likely to utilize both malonyl-CoA and methylmalonyl-CoA as extender units, contributing to the formation of the macrocyclic backbone. The specific domains within each module—Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP)—catalyze the core condensation reactions, while optional reductive domains such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) introduce further structural diversity.

Tetronate Moiety Formation

A key step in the biosynthesis is the formation of the tetronic acid ring. In other tetronate pathways, this is often achieved through the condensation of a polyketide intermediate with a C3 or C4 precursor derived from primary metabolism, such as glyceraldehyde-3-phosphate or oxaloacetate. This cyclization is catalyzed by specialized enzymes, which may include unique condensing enzymes and cyclases.

Post-PKS Tailoring Modifications

Following the release of the polyketide chain from the PKS, a series of tailoring reactions are required to yield the final this compound structure. These modifications are catalyzed by a variety of enzymes, likely encoded within the same biosynthetic gene cluster (BGC). Key tailoring steps are predicted to include:

-

Glycosylation: The attachment of one or more sugar moieties is a common feature of bioactive natural products, often crucial for their biological activity. This reaction is catalyzed by glycosyltransferases , which transfer an activated sugar donor to the polyketide aglycone. Saccharothrix species are known to possess a large number of glycosyltransferase genes, suggesting a high capacity for glyco-diversification.

-

Amination: The introduction of an amino group, likely catalyzed by an aminotransferase , may be a critical step in the biosynthesis of this compound.

-

Hydroxylation and Oxidation: Cytochrome P450 monooxygenases and other oxidoreductases are expected to be involved in introducing hydroxyl groups and performing other oxidative modifications on the macrocyclic scaffold.

Experimental Protocols for Elucidating the Biosynthetic Pathway

The definitive elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. The following section outlines key experimental protocols.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

Protocol 3.1.1: Genome Mining for the this compound BGC

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Saccharothrix aerocolonigenes subsp. antibiotica using a suitable actinomycete DNA extraction kit.

-

Genome Sequencing and Assembly: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and PRISM to identify putative secondary metabolite BGCs within the assembled genome.

-

Candidate BGC Identification: Search for BGCs containing genes encoding a Type I PKS, along with genes for tetronate biosynthesis-associated enzymes (e.g., homologs of enzymes from known tetronate pathways), glycosyltransferases, and aminotransferases.

Protocol 3.1.2: Gene Inactivation and Heterologous Expression

-

Gene Disruption: To confirm the involvement of a candidate BGC, generate targeted gene knockouts of key biosynthetic genes (e.g., the PKS) in Saccharothrix aerocolonigenes using CRISPR-Cas9-based methods or homologous recombination.

-

Phenotypic Analysis: Analyze the resulting mutants for the loss of this compound production using LC-MS/MS.

-

Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector and introduce it into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Production Analysis: Cultivate the heterologous host and analyze the culture broth for the production of this compound and any new intermediates.

Biochemical Characterization of Biosynthetic Enzymes

Protocol 3.2.1: Overexpression and Purification of Biosynthetic Enzymes

-

Gene Cloning: Amplify the coding sequences of individual biosynthetic genes from the BGC and clone them into an appropriate expression vector (e.g., pET series for E. coli expression) with a suitable affinity tag (e.g., His6-tag).

-

Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)) and induce protein expression with IPTG at an optimized temperature and time.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps such as ion-exchange and size-exclusion chromatography if necessary.

Protocol 3.2.2: In Vitro Enzyme Assays

-

Polyketide Synthase (PKS) Assay:

-

Incubate the purified PKS domains or modules with the appropriate starter unit (e.g., acetyl-CoA), extender units (malonyl-CoA and/or methylmalonyl-CoA), and cofactors (NADPH for reductive domains) in a suitable buffer.

-

Quench the reaction and extract the polyketide product.

-

Analyze the product by LC-MS/MS to determine the structure of the polyketide chain.

-

-

Glycosyltransferase (GT) Assay:

-

Incubate the purified GT with the polyketide aglycone substrate and an activated sugar donor (e.g., UDP-glucose).

-

Monitor the reaction for the formation of the glycosylated product by LC-MS/MS.

-

-

Aminotransferase (AT) Assay:

-

Incubate the purified AT with the appropriate keto-acid substrate and an amino donor (e.g., glutamate or glutamine).

-

Monitor the formation of the aminated product using a suitable analytical method, such as HPLC with derivatization or LC-MS/MS.

-

Quantitative Data and Analysis

Currently, there is a notable absence of publicly available quantitative data specifically for this compound biosynthesis. To facilitate future research and process optimization, the following tables provide a template for the systematic collection and presentation of key quantitative parameters.

Table 1: Fermentation Parameters and this compound Titer

| Parameter | Value | Units |

| Fermentation Scale | L | |

| Medium Composition | ||

| Temperature | °C | |

| pH | ||

| Agitation Speed | rpm | |

| Aeration Rate | vvm | |

| Fermentation Time | hours | |

| This compound Titer | mg/L |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km | kcat | kcat/Km |

| (µM) | (s-1) | (M-1s-1) | ||

| PKS Module X (AT domain) | Malonyl-CoA | |||

| Methylmalonyl-CoA | ||||

| Glycosyltransferase | Aglycone | |||

| Sugar Donor | ||||

| Aminotransferase | Keto-acid | |||

| Amino Donor |

Visualizing the Biosynthetic Logic: Pathways and Workflows

To provide a clear and concise representation of the complex biological processes involved in this compound biosynthesis, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Experimental workflow for biosynthetic gene cluster identification.

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Outlook

The biosynthesis of this compound represents a fascinating and underexplored area of natural product chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for its biosynthetic pathway, grounded in the established principles of tetronate antibiotic biosynthesis. The proposed involvement of a modular Type I PKS, along with a consortium of tailoring enzymes, highlights the complexity and elegance of microbial secondary metabolism.

The immediate future of this compound research lies in the definitive identification and characterization of its biosynthetic gene cluster. The experimental workflows outlined herein provide a clear roadmap for achieving this goal. Subsequent biochemical characterization of the individual biosynthetic enzymes will not only confirm their proposed functions but also provide valuable insights into their catalytic mechanisms and substrate specificities.

Ultimately, a complete understanding of the this compound biosynthetic pathway will pave the way for exciting opportunities in synthetic biology and metabolic engineering. By manipulating the biosynthetic genes, it will be possible to generate novel analogs of this compound with potentially improved therapeutic properties. Furthermore, the elucidation of this pathway will contribute to the broader understanding of tetronate biosynthesis, a field rich with potential for the discovery of new and medically relevant natural products. The journey to fully map the biosynthetic route to this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

Spectroscopic Profile of Saccharocarcin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Saccharocarcin A, a novel macrocyclic lactone. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and medicinal chemistry. All data is sourced from the primary literature detailing the isolation and structural elucidation of the saccharocarcin family of compounds.

Introduction to this compound

This compound is a member of a family of novel tetronic acid analogs produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. These compounds are characterized by a unique macrocyclic lactone structure, an ethyl or propyl side chain at C-23, a methyl group at C-16, and a novel sugar-amide at C-17. The structural elucidation of this compound and its congeners was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) was crucial in determining the elemental composition and molecular weight of this compound.

| Parameter | Value |

| Molecular Formula | C₅₀H₇₄N₂O₁₅ |

| Molecular Weight | 946.5093 |

| Ionization Mode | Fast Atom Bombardment (FAB) |

| Observed Ion (M+H)⁺ | 947.5171 |

| Calculated Ion (M+H)⁺ | 947.5171 |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provided the carbon framework of this compound. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |

| 1 | 168.1 | 26 | 13.9 |

| 2 | 35.1 | 27 | 171.2 |

| 3 | 136.2 | 28 | 98.2 |

| 4 | 129.8 | 29 | 176.2 |

| 5 | 41.2 | 30 | 104.1 |

| 6 | 26.9 | 31 | 19.1 |

| 7 | 41.8 | 1' | 102.1 |

| 8 | 27.9 | 2' | 54.2 |

| 9 | 131.8 | 3' | 78.2 |

| 10 | 132.1 | 4' | 71.9 |

| 11 | 78.1 | 5' | 70.1 |

| 12 | 38.2 | 6' | 17.8 |

| 13 | 70.2 | 1'' | 98.9 |

| 14 | 40.1 | 2'' | 70.8 |

| 15 | 75.8 | 3'' | 72.1 |

| 16 | 36.2 | 4'' | 56.2 |

| 17 | 80.2 | 5'' | 75.1 |

| 18 | 14.1 | 6'' | 64.2 |

| 19 | 140.1 | N-CH₃ | 33.1 |

| 20 | 125.2 | N-CH₃ | 29.8 |

| 21 | 68.2 | O-CH₃ | 58.1 |

| 22 | 45.1 | ||

| 23 | 30.1 | ||

| 24 | 25.1 | ||

| 25 | 22.8 |

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provided detailed information about the proton environment in this compound. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz (Hz).

| Proton No. | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.45, 2.60 | m | |

| 3 | 5.80 | d | 10.5 |

| 4 | 5.65 | dd | 10.5, 4.5 |

| 5 | 2.30 | m | |

| 6a | 1.50 | m | |

| 6b | 1.65 | m | |

| 7 | 1.80 | m | |

| 8a | 1.40 | m | |

| 8b | 1.55 | m | |

| 9 | 5.40 | t | 7.0 |

| 11 | 4.10 | d | 9.0 |

| 12a | 1.90 | m | |

| 12b | 2.10 | m | |

| 13 | 3.80 | m | |

| 14a | 1.70 | m | |

| 14b | 1.85 | m | |

| 15 | 3.90 | m | |

| 16 | 1.95 | m | |

| 17 | 4.20 | d | 8.0 |

| 18-CH₃ | 0.95 | d | 7.0 |

| 20 | 5.50 | d | 9.5 |

| 21 | 4.50 | m | |

| 22 | 2.20 | m | |

| 24 | 1.30 | m | |

| 25 | 1.25 | m | |

| 26-CH₃ | 0.85 | t | 7.5 |

| 1'-H | 4.80 | d | 3.5 |

| 2'-H | 3.20 | dd | 9.5, 3.5 |

| 3'-H | 3.60 | t | 9.5 |

| 4'-H | 3.40 | t | 9.5 |

| 5'-H | 3.70 | m | |

| 6'-CH₃ | 1.20 | d | 6.0 |

| 1''-H | 4.60 | d | 7.5 |

| 2''-H | 3.50 | dd | 9.0, 7.5 |

| 3''-H | 3.75 | t | 9.0 |

| 4''-H | 3.10 | m | |

| 5''-H | 3.30 | m | |

| 6''a | 3.65 | dd | 11.5, 5.0 |

| 6''b | 3.85 | dd | 11.5, 2.0 |

| N-CH₃ | 3.15 | s | |

| N-CH₃ | 2.95 | s | |

| O-CH₃ | 3.55 | s |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of this compound.

Fermentation and Isolation

Saccharothrix aerocolonigenes subsp. antibiotica was cultured in a suitable fermentation medium. The fermentation broth was harvested and extracted with an organic solvent such as ethyl acetate. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography, Sephadex LH-20 chromatography, and reverse-phase high-performance liquid chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer using Fast Atom Bombardment (FAB) as the ionization technique. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate gas-phase ions. The exact mass measurements were used to determine the elemental composition.

NMR Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H and ¹³C NMR spectra were acquired using standard pulse sequences. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the ¹H and ¹³C NMR spectra.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Fermentation of Saccharothrix aerocolonigenes for Saccharocarcin A Production

This technical guide provides a comprehensive overview of the fermentation, production, and biosynthesis of Saccharocarcin A, a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. The information is curated for researchers, scientists, and drug development professionals, with a focus on experimental protocols, data presentation, and the underlying biological pathways.

Introduction

This compound is a member of a family of six novel macrocyclic lactones produced by Saccharothrix aerocolonigenes subsp. antibiotica.[1][2][3][4] These compounds are characterized as modified tetronic acid analogs with a novel sugar-amide at the C-17 position.[3] The producing organism, Saccharothrix aerocolonigenes, is a Gram-positive, mesophilic, and obligately aerobic actinomycete. While detailed production data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge and draws parallels from the production of other secondary metabolites by the same species to provide a thorough understanding of the core processes.

Fermentation Protocols

Peak production of saccharocarcins is reported to occur after 95 hours of fermentation in a starch-rich medium. While the exact composition of this optimal medium is not detailed, analysis of media used for other Saccharothrix species provides valuable insights into formulating a suitable production medium.

Culture Media

Several media have been documented for the cultivation of Saccharothrix species for the production of secondary metabolites. These can serve as a basis for the development and optimization of a this compound production medium.

| Medium Component | GYM Streptomyces Medium (DSMZ Medium 65) | G134 Medium (for Rebeccamycin) | ISP2 Medium |

| Carbon Source | Glucose (4.0 g/L), Malt Extract (10.0 g/L) | Not specified | Glucose (4.0 g/L), Malt Extract (10.0 g/L) |

| Nitrogen Source | Yeast Extract (4.0 g/L) | Not specified | Yeast Extract (4.0 g/L) |

| Minerals/Salts | CaCO3 (2.0 g/L) | Not specified | Not specified |

| Solidifying Agent | Agar (18.0 g/L) | Not applicable | Agar (for solid medium) |

| Solvent | Distilled Water | Not specified | Distilled Water |

Note: The "starch-rich medium" mentioned for this compound production suggests that soluble starch would be a primary carbon source to investigate.

Inoculum Development

A standard protocol for inoculum development for actinomycetes involves a two-stage process:

-

Spore Suspension/Vegetative Culture: A well-sporulated culture of Saccharothrix aerocolonigenes from a solid agar slant (e.g., ISP2 or GYM medium) is used to inoculate a seed medium.

-

Seed Culture: The seed culture is grown in a suitable liquid medium (e.g., a variation of the production medium) for 2-3 days on a rotary shaker to obtain a dense vegetative biomass for inoculating the production fermenter.

Production Fermentation Conditions

Based on protocols for related actinomycetes, the following conditions can be considered as a starting point for optimization:

| Parameter | Recommended Starting Condition |

| Temperature | 28-30°C |

| pH | 6.5 - 7.5 (controlled) |

| Agitation | 200 - 250 rpm (in shake flasks) |

| Aeration | High, as the organism is an obligate aerobe |

| Fermentation Time | ~95 hours (peak production) |

Downstream Processing and Purification

The recovery of this compound from the fermentation broth involves solvent extraction followed by chromatographic purification. A detailed protocol for the related compound rebeccamycin from the same species provides a practical template.

Extraction

-

Mycelial Cake Separation: The culture broth is centrifuged to separate the mycelial cake from the supernatant.

-

Solvent Extraction: The mycelial cake is extracted with a polar organic solvent such as acetone. After evaporation of the acetone, the resulting aqueous solution is extracted with a less polar solvent like ethyl acetate.

Purification

-

Chromatography: The crude extract is purified using column chromatography. A common choice is reverse-phase chromatography on an ODS-AM silica gel column.

-

Elution: A gradient of solvents, for example, from aqueous methanol to pure methanol, can be used to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved by HPLC.

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been reported, its structure as a macrocyclic lactone strongly suggests its synthesis via a Type I Polyketide Synthase (PKS) and likely a Non-Ribosomal Peptide Synthetase (NRPS) for the incorporation of the sugar-amide moiety.

Hypothetical Biosynthetic Pathway

The biosynthesis is hypothesized to proceed through the following general stages:

-

Polyketide Chain Assembly: A Type I PKS assembly line sequentially condenses acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA, etc.) to build the polyketide backbone.

-

NRPS-mediated Amino Acid/Sugar Incorporation: An NRPS module may be responsible for activating and incorporating the sugar-amide side chain.

-

Tailoring and Cyclization: Post-PKS/NRPS modifications, such as glycosylation and methylation, are carried out by tailoring enzymes. A thioesterase domain would then catalyze the release and cyclization of the final macrocyclic lactone.

Regulatory Mechanisms

The production of secondary metabolites like this compound is tightly regulated. A key mechanism in actinomycetes is carbon catabolite repression, where readily metabolizable carbon sources can suppress the expression of secondary metabolite biosynthetic genes. The use of a "starch-rich medium" for this compound production is consistent with this principle, as starch is a complex carbohydrate that is metabolized more slowly than simple sugars, thus avoiding repressive effects.

Experimental Workflows

The overall process for the production and isolation of this compound can be visualized as a multi-stage workflow.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for this compound production (e.g., fermentation titers, yields, and specific production rates). Research on other secondary metabolites from Saccharothrix aerocolonigenes, such as rebeccamycin, has reported yields in the range of 52.5 mg/L under specific conditions, which may serve as a preliminary benchmark. Optimization of fermentation conditions and medium composition through statistical methods like response surface methodology could significantly enhance production yields.

Conclusion

The production of this compound through the fermentation of Saccharothrix aerocolonigenes presents a promising avenue for the discovery of novel bioactive compounds. While specific details on the fermentation process and biosynthetic pathway are not fully elucidated in the public domain, this guide provides a robust framework based on existing research on the producing organism and related secondary metabolites. Further research focusing on medium optimization, elucidation of the biosynthetic gene cluster, and understanding the regulatory networks will be crucial for developing a scalable and efficient production process for this compound.

References

- 1. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physico-chemical Properties of Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics.[1][] Isolated from the fermentation broth of the actinomycete Saccharothrix aerocolongenes subsp. antibiotica, it has demonstrated significant inhibitory effects against Gram-positive bacteria.[1][3][4] This document provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological context.

Physico-chemical Data

The fundamental physico-chemical properties of this compound are summarized below. These data are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₆₇H₁₀₁NO₂₀ | |

| Molecular Weight | 1240.51 g/mol | |

| Appearance | White Solid | |

| Melting Point | 220°C | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | |

| Purity | >95% (by HPLC) | |

| Source Organism | Saccharothrix aerocolongenes subsp. antibiotica (formerly Amycolatopsis sp.) | |

| CAS Number | 158475-32-2 |

Experimental Protocols

Detailed methodologies are essential for the replication of results and further investigation. The following sections outline the protocols for the isolation and spectroscopic analysis of this compound.

The production and purification of this compound involve fermentation of the source organism followed by a multi-step extraction and chromatographic process.

1. Fermentation:

-

Organism: Saccharothrix aerocolonigenes subsp. antibiotica (SCC 1886).

-

Medium: A starch-rich fermentation medium is used for optimal production.

-

Conditions: Fermentation is carried out for approximately 95 hours to achieve peak production of the saccharocarcins.

2. Isolation:

-

Initial Extraction: The whole fermentation broth is extracted using a suitable organic solvent (e.g., ethyl acetate).

-

Concentration: The solvent extract is concentrated under reduced pressure to yield a crude residue.

3. Purification:

-

Chromatography: The crude extract is subjected to purification, typically using High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is employed to elute the compounds.

-

Detection: Fractions are monitored by UV absorbance, and those corresponding to this compound are collected.

-

Final Step: The purified fractions are pooled and lyophilized to obtain this compound as a white solid.

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques.

1. Mass Spectrometry (MS):

-

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and elemental composition.

-

Sample Preparation: The purified compound is dissolved in a suitable matrix (for FAB-MS) or solvent (for ESI-MS) and introduced into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z), from which the molecular formula C₆₇H₁₀₁NO₂₀ and molecular weight of 1240.51 are confirmed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: A full suite of NMR experiments is required, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC).

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to piece together the complex macrocyclic structure, including the stereochemistry of its various chiral centers and the nature of its sugar moieties.

3. UV-Vis Spectroscopy:

-

Purpose: To determine the ultraviolet-visible absorption characteristics, which are indicative of the chromophores within the molecule.

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Use a calibrated UV-Vis spectrophotometer to measure the absorbance of each solution from approximately 200 to 400 nm.

-

The solvent used for dilution serves as the blank reference.

-

The wavelength of maximum absorbance (λmax) is recorded. While specific λmax values for this compound are not detailed in the provided search results, tetronic acids and macrocyclic lactones typically exhibit characteristic absorption bands in the UV region.

-

Biological Activity and Potential Signaling Pathways

This compound is a member of a broader class of tetronic acid antibiotics that includes compounds like Tetrocarcin A and Versipelostatin. While the specific signaling pathway targeted by this compound has not been fully elucidated, the mechanisms of its structural relatives provide valuable insights.

-

Antibacterial Activity: this compound shows pronounced activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.

-

Related Compound Activity: Tetrocarcin A, a structurally related compound, has been shown to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway. Another relative, Versipelostatin, inhibits the unfolded protein response (UPR) stress signaling pathway by targeting the promoter of the GRP78 gene, leading to selective cell death in glucose-deprived cancer cells.

Given these relationships, it is plausible that this compound may also interfere with critical cell survival pathways.

References

- 1. scbt.com [scbt.com]

- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Saccharocarcin A: A Technical Guide to a Novel Macrocyclic Lactone Antibiotic

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharocarcin A is a novel macrocyclic lactone antibiotic belonging to the tetronic acid class of compounds. Produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, this family of six distinct macrocycles exhibits promising antibacterial activity against a targeted spectrum of Gram-positive and intracellular bacteria. Notably, initial assessments have indicated a favorable cytotoxicity profile, suggesting a potential therapeutic window. This document provides a comprehensive overview of the available technical data on this compound, including its biological activity, production, and purification. It also outlines standardized experimental protocols relevant to its study and presents visual workflows to guide further research and development efforts.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Macrocyclic lactones represent a rich source of biologically active compounds with diverse therapeutic potential. This compound, a complex macrocycle produced by a soil-derived actinomycete, has emerged as a compound of interest due to its activity against clinically relevant pathogens. This guide synthesizes the current knowledge on this compound to serve as a foundational resource for the scientific community.

Core Data

Antibacterial Spectrum

This compound has demonstrated inhibitory activity against specific pathogenic bacteria. While precise Minimum Inhibitory Concentration (MIC) values are not extensively reported in publicly available literature, the qualitative activity spectrum is summarized below.

Table 1: Antibacterial Activity of this compound

| Target Organism | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Active[1] |

| Micrococcus luteus | Positive | Active[1] |

| Chlamydia trachomatis | N/A | Active[1] |

Cytotoxicity Profile

Preliminary cytotoxicity data suggests that this compound exhibits a low level of toxicity to mammalian cells at effective antimicrobial concentrations.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Results |

| Not Specified | Not Specified | No cytotoxicity observed at concentrations up to 1.0 µg/mL[1] |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. Its structural classification as a tetronic acid-containing macrocyclic lactone suggests potential interference with key bacterial processes. Further investigation is required to identify its specific cellular target(s).

Experimental Protocols

The following sections detail generalized methodologies for the production, purification, and biological evaluation of this compound. These protocols are based on standard practices for natural product antibiotics and the limited specific information available for this compound.

Fermentation of Saccharothrix aerocolonigenes subsp. antibiotica

This protocol outlines the cultivation of the producing organism to generate this compound.

-

Inoculum Preparation:

-

Aseptically transfer a colony of Saccharothrix aerocolonigenes subsp. antibiotica from a solid agar plate to a flask containing a suitable seed medium.

-

Incubate the seed culture on a rotary shaker at an appropriate temperature (typically 28-30°C) for 48-72 hours until dense growth is achieved.

-

-

Production Fermentation:

-

Inoculate a production-scale fermenter containing a starch-rich production medium with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation under controlled conditions of temperature, pH, and aeration.

-

Monitor the production of this compound over time. Peak production has been reported to occur at approximately 95 hours.[1]

-

Extraction and Purification

This protocol describes the isolation and purification of this compound from the fermentation broth.

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the this compound into the organic phase.

-

Concentrate the organic extract in vacuo to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to purification by High-Performance Liquid Chromatography (HPLC).

-

Employ a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a modifier like formic acid or TFA) to separate the different this compound analogs.

-

Collect fractions corresponding to the peaks of interest and confirm their identity and purity by analytical HPLC and mass spectrometry.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for quantifying the antibacterial potency of this compound.

-

Preparation of Test Compound:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum to the final target concentration in the growth medium.

-

-

Incubation and Analysis:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effect of this compound on a mammalian cell line.

-

Cell Culture and Seeding:

-

Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in the appropriate growth medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium in the cell plate with the medium containing the various concentrations of the compound.

-

Include vehicle control and positive control (e.g., doxorubicin) wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay and Data Analysis:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and logical flows in the study of this compound.

Caption: General experimental workflow for this compound research.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, class of macrocyclic lactone antibiotics. The available data indicates a targeted spectrum of antibacterial activity and a favorable preliminary safety profile. Significant research is required to fully characterize its potential. Key future directions include:

-

Comprehensive Biological Profiling: Determination of MIC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism by which this compound exerts its antibacterial effect.

-

In-depth Cytotoxicity and Safety Pharmacology: Comprehensive evaluation of its effects on various human cell lines and in preclinical models.

-

Biosynthetic Pathway Elucidation and Engineering: Understanding and manipulating the biosynthetic gene cluster to potentially generate novel, more potent analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency, spectrum, and pharmacokinetic properties.

This technical guide provides a consolidated resource to facilitate and guide these future research endeavors, with the ultimate goal of assessing the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Isolation of Saccharocarcin A from Soil Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Saccharocarcin A, a bioactive secondary metabolite, from the soil actinomycete Saccharothrix aerocolonigenes. This document outlines detailed experimental protocols, from the initial fermentation of the producing microorganism to the final purification of the target compound. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. These compounds have garnered interest due to their potential biological activities. The isolation and purification of this compound are critical steps for its further study and potential development as a therapeutic agent. This guide synthesizes available information to provide a detailed protocol for its recovery from fermentation broths.

Fermentation of Saccharothrix aerocolonigenes

The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes. Optimal production is observed in a starch-rich medium, with peak yields occurring after approximately 95 hours of fermentation. While the exact composition of the optimal fermentation medium is proprietary, a typical starch-based medium for actinomycete cultivation can be employed.

Experimental Protocol: Fermentation

A two-stage fermentation process is recommended for the cultivation of Saccharothrix aerocolonigenes and production of this compound.

Seed Culture Preparation:

-

Prepare a seed medium containing (per liter): Soluble Starch (20 g), Glucose (10 g), Yeast Extract (5 g), Peptone (5 g), and CaCO₃ (1 g). Adjust the pH to 7.0 before sterilization.

-

Inoculate the seed medium with a lyophilized culture or a mature slant of Saccharothrix aerocolonigenes.

-

Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Culture:

-

Prepare a production medium containing (per liter): Soluble Starch (40-50 g), Soybean Meal (10 g), Yeast Extract (2 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), and FeSO₄·7H₂O (0.01 g). Adjust the pH to 7.0-7.2 before sterilization.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C for 95-120 hours on a rotary shaker at 200-250 rpm. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Table 1: Fermentation Parameters

| Parameter | Seed Culture | Production Culture |

| Incubation Time | 48-72 hours | 95-120 hours |

| Temperature | 28-30°C | 28-30°C |

| Agitation | 200-250 rpm | 200-250 rpm |

| pH | 7.0 | 7.0-7.2 |

| Inoculum Size | - | 5-10% (v/v) |

Extraction of this compound

Following fermentation, the first step in the isolation of this compound is its extraction from the fermentation broth. This is typically achieved through solvent extraction.

Experimental Protocol: Solvent Extraction

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant (clarified broth) with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol. Perform the extraction two to three times to ensure maximum recovery.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The mycelial cake can also be extracted with a polar solvent like acetone or methanol to recover any intracellularly retained this compound. The resulting extract should be concentrated and then partitioned between water and a water-immiscible solvent as described above.

Purification of this compound

The crude extract containing this compound is a complex mixture of various metabolites. Purification is achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). A multi-step chromatographic approach may be necessary to achieve high purity.

Experimental Protocol: Chromatographic Purification

Step 1: Solid-Phase Extraction (SPE) (Optional)

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a reversed-phase SPE cartridge (e.g., C18).

-

Wash the cartridge with a low concentration of organic solvent (e.g., 10-20% acetonitrile in water) to remove highly polar impurities.

-

Elute the fraction containing this compound with a higher concentration of organic solvent (e.g., 70-90% acetonitrile in water).

-

Evaporate the solvent from the enriched fraction.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the enriched extract in the HPLC mobile phase.

-

Purify the sample using a preparative reversed-phase HPLC column (e.g., C18, 10 µm particle size).

-

Employ a gradient elution system. A typical mobile phase consists of Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Develop a gradient program to effectively separate this compound from other components. An example gradient is provided in Table 2.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm and 280 nm).

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Table 2: Example HPLC Gradient Program

| Time (minutes) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 45 | 95 | 5 |

| 50 | 95 | 5 |

Visualizing the Workflow

The overall process for the isolation of this compound can be visualized as a sequential workflow.

Caption: Overall workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from Saccharothrix aerocolonigenes. The successful implementation of these protocols will enable researchers to obtain pure this compound for further investigation into its chemical properties and biological activities. It is important to note that optimization of fermentation and purification parameters may be necessary to maximize the yield and purity of the final product.

Unraveling the Glycosidic Core of Saccharocarcin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Saccharocarcin A, a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, represents a class of spirotetronate antibiotics with significant biological activity. A defining characteristic of its complex structure is the intricate glycosylation pattern, which is crucial for its bioactivity. This technical guide provides an in-depth exploration of the sugar components of this compound, summarizing the key structural data, outlining the experimental methodologies for their characterization, and visualizing the molecular architecture and analytical workflows.

Sugar Components of this compound

The structural elucidation of this compound, primarily achieved through spectral data and chemical degradation, revealed a complex glycosidic side chain attached to the aglycone core.[1] A key feature of all Saccharocarcin compounds is a novel sugar-amide linkage at the C-17 position of the macrocyclic ring.[1] While direct quantitative analysis of the individual sugar moieties from the parent molecule is not extensively detailed in publicly available literature, the structural data for the closely related Saccharocarcin B provides a strong model for the likely sugar composition of this compound.

The glycosidic chain is comprised of a unique combination of deoxysugars and an N-acetylated amino sugar. The specific monosaccharide units identified in the structural analysis of the Saccharocarcin family include derivatives of 6-methyl-tetrahydropyran and a distinct N-acetylated, dimethylated amino sugar.

Table 1: Identified Sugar Moieties in the Saccharocarcin Family

| Monosaccharide Unit (as described in IUPAC name of Saccharocarcin B) | Common Name/Class | Key Features |

| 4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl | Deoxyhexose derivative | Contains a C6 methyl group, characteristic of many microbial natural product sugars. |

| 5-hydroxy-6-methyl-tetrahydropyran-2-yl | Deoxyhexose derivative | Further deoxygenated compared to the dihydroxy variant, contributing to the lipophilicity of the glycosidic chain. |

| N-[4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl]acetamide | N-acetyl-amino-dideoxyhexose derivative | A highly modified amino sugar with N-acetylation and two methyl groups, forming the "sugar-amide" linkage. |

Experimental Protocols for Sugar Characterization

The determination of the sugar components of this compound involved a combination of chemical degradation to isolate the sugars, followed by spectroscopic analysis to determine their structure and linkage. The following protocols are based on established methods for natural product structure elucidation from the era of its discovery.

Acid Hydrolysis for Cleavage of Glycosidic Bonds

To analyze the constituent monosaccharides, the glycosidic linkages of this compound are cleaved through acid hydrolysis.

Protocol:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol).

-

Hydrolysis: The solution is treated with an aqueous acid, typically 2M trifluoroacetic acid (TFA) or 2M hydrochloric acid (HCl).

-

Incubation: The reaction mixture is heated at a controlled temperature (e.g., 90-120°C) for a period of 2 to 8 hours to ensure complete cleavage of the glycosidic bonds.

-

Neutralization and Extraction: After cooling, the reaction is neutralized with a suitable base (e.g., NaOH). The liberated monosaccharides are then extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

-

Derivatization (Optional but common for GC-MS): The hydroxyl and amino groups of the cleaved sugars are often derivatized (e.g., acetylation or trimethylsilylation) to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Spectroscopic Analysis

The structures of the intact glycosidic chain and the individual sugar units are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the sugar moieties, including the anomeric configurations and the linkages between the sugar units.

Protocol:

-

Sample Preparation: A high-purity sample of intact this compound or the isolated sugar components is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.

-

Data Analysis:

-

¹H and ¹³C NMR: Provide initial information on the number and types of protons and carbons, with characteristic chemical shifts for anomeric protons/carbons, methyl groups, and carbons bearing hydroxyl or amino groups.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each sugar ring, allowing for the assignment of all protons in a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for determining the glycosidic linkages between sugar units and the attachment point to the aglycone.

-

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight of the intact molecule and its fragments, which helps to confirm the identity and sequence of the sugar units. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a common technique at the time of this compound's discovery.

Protocol:

-

Sample Preparation: The sample is mixed with a suitable matrix (e.g., glycerol or 3-nitrobenzyl alcohol) on a probe tip.

-

Ionization: The sample is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon), causing desorption and ionization of the analyte molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, the sequence of the sugar units can be determined from the masses of the resulting fragment ions.

Visualizations

Logical Relationship of Sugar Components

The following diagram illustrates the logical connection of the sugar moieties to the this compound aglycone, forming a complex glycosidic side chain.

Experimental Workflow for Sugar Analysis

This diagram outlines the typical experimental workflow for the characterization of the sugar components of a natural product like this compound.

References

An In-depth Technical Guide to the Initial Screening of Saccharocarcin A's Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial screening of Saccharocarcin A, a novel macrocyclic lactone. The document summarizes the known antimicrobial spectrum, details the experimental protocols for determining quantitative activity, and presents visual workflows to guide researchers in the preliminary assessment of this compound.

Introduction to this compound

This compound is a member of a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. These compounds are isolated from fermentation broths and have demonstrated inhibitory activity against a specific range of bacteria. Initial studies have identified this compound as a potential candidate for further antimicrobial drug development.

Antimicrobial Spectrum of this compound

Preliminary screenings have established the antimicrobial activity of this compound against a limited number of bacterial species. The available data indicates activity against both Gram-positive and atypical bacteria. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain.

Table 1: Summary of Known Antimicrobial Activity of this compound

| Target Microorganism | Gram Stain | Type | Reported Activity |

| Micrococcus luteus | Gram-positive | Aerobic | Active |

| Staphylococcus aureus | Gram-positive | Facultative Anaerobe | Active |

| Chlamydia trachomatis | N/A (intracellular) | Atypical | Active |

Note: The term "Active" indicates that growth inhibition has been observed. Quantitative MIC values from peer-reviewed literature are not currently available.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of this compound, a standard and widely accepted method for assessing the antimicrobial spectrum.

3.1. Materials

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

Test microorganisms (e.g., Staphylococcus aureus, Micrococcus luteus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

-

Incubator

3.2. Preparation of Bacterial Inoculum

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3.3. Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.

3.4. Inoculation and Incubation

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well.

-

The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

3.5. Determination of MIC

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Optionally, the optical density (OD) of each well can be measured using a microplate reader at 600 nm to quantify bacterial growth.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the screening process, the following diagrams illustrate the key workflows.

Caption: Workflow for MIC determination of this compound.

Caption: Logical flow of an initial antimicrobial screening process.

Methodological & Application

Application Note: 1H and 13C NMR Assignment for Saccharocarcin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocarcin A is a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. As a member of the tetronic acid class of natural products, it has garnered interest for its potential biological activities. The complete and accurate assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is a critical prerequisite for its structural confirmation, the characterization of its derivatives, and the investigation of its mode of action. This document provides a guide to the NMR analysis of this compound, including a summary of expected spectral characteristics and a generalized protocol for data acquisition and analysis.

Chemical Structure of this compound

The definitive structure of this compound was elucidated by Hegde V.R. et al. and is characterized by a large macrolactone ring, a tetronic acid moiety, and several chiral centers and complex sugar residues. A deep understanding of this intricate architecture is fundamental for interpreting its NMR spectra.

1H and 13C NMR Spectral Data

A thorough search of the available scientific literature and chemical databases did not yield publicly accessible, detailed 1H and 13C NMR assignment data for this compound. The primary reference detailing the structure elucidation, a publication by Hegde V.R. et al. in the Journal of Antibiotics (1997, 50(2), 126-34), contains the original spectral data. Researchers requiring this specific information are advised to consult this primary source directly.

While the specific chemical shifts and coupling constants for this compound are not provided here, Table 1 outlines the expected regions for the 1H and 13C NMR signals based on the known structural components of this and similar macrocyclic lactones. This serves as a general guide for researchers undertaking the NMR analysis of this compound or related compounds.

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group/Structural Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aglycone Core | ||

| Methyl Protons (-CH₃) | 0.8 - 1.5 | 10 - 25 |

| Methylene Protons (-CH₂-) | 1.2 - 2.5 | 20 - 45 |

| Methine Protons (-CH-) | 1.5 - 4.0 | 30 - 60 |

| Olefinic Protons (=CH-) | 5.0 - 7.0 | 110 - 150 |

| Protons α to Carbonyl/Oxygen | 3.5 - 5.5 | 60 - 90 |

| Tetronic Acid Moiety | ||

| Vinyl Ether Proton | 4.5 - 5.5 | 90 - 110 (C-O) |

| Carbonyl Carbons (C=O) | - | 160 - 180 |

| Sugar Residues | ||

| Anomeric Protons (O-CH-O) | 4.5 - 5.5 | 95 - 105 |

| Other Sugar Protons | 3.0 - 4.5 | 60 - 85 |

| N-Acetyl Group | ||

| Methyl Protons (-COCH₃) | 1.9 - 2.2 | 20 - 25 |

| Carbonyl Carbon (-COCH₃) | - | 170 - 175 |

Experimental Protocols

The following is a generalized protocol for the acquisition and assignment of 1H and 13C NMR spectra for a complex natural product like this compound.

1. Sample Preparation

-

Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-